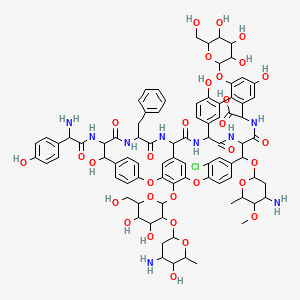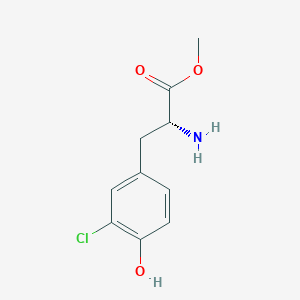
Methyl 4-formylbenzimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of methyl benzimidate with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around -20°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-formylbenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of imidate analogs. This reactivity is due to the presence of the formyl group, which makes the compound highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to methyl 4-formylbenzimidate hydrochloride include:
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
- (S)-α-Methyl-4-nitrobenzylamine hydrochloride
Uniqueness
This compound is unique due to its specific reactivity and the presence of the formyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Eigenschaften
CAS-Nummer |
66739-90-0 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
methyl 4-formylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(10)8-4-2-7(6-11)3-5-8;/h2-6,10H,1H3;1H |
InChI-Schlüssel |
CUYKFDLXWXWAPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1=CC=C(C=C1)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



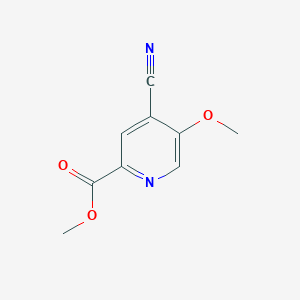
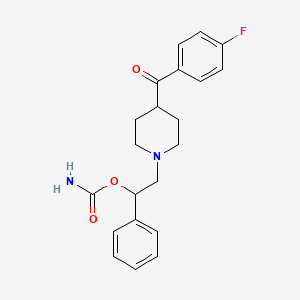
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
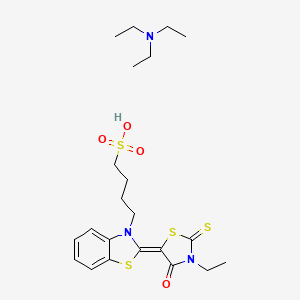
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
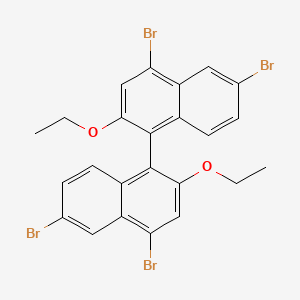
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)
